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molecular formula C12H15NO2Si B8383400 Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Cat. No. B8383400
M. Wt: 233.34 g/mol
InChI Key: NXMSEONDBLINJJ-UHFFFAOYSA-N
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Patent
US08288405B2

Procedure details

Concentrated sulfuric acid (60 mL, 1.1 mol) was added to a suspension of methyl 2-((trimethylsilyl)ethynyl)isonicotinate (127 g, 0.54 mol) in tetrahydrofuran (600 mL) and mercury acetate (51.5 g, 0.16 mol). The suspension was stirred for 3 hours at 50° C. and kept overnight. The reaction mixture was diluted with diethyl ether (1.5 L) and the sulfuric acid was neutralized with saturated sodium bicarbonate (150 g, 1.7 mol). A residue of mercury salts was separated by filtration. The ether solution was washed with water and dried over sodium sulfate. The solvent was removed to give methyl 2-acetylisonicotinate as an oil that was directly used in the next step.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
51.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C[Si]([C:10]#[C:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][N:21]=1)[C:15]([O:17][CH3:18])=[O:16])(C)C.C(=O)(O)[O-:23].[Na+]>O1CCCC1.C(OCC)C.C([O-])(=O)C.[Hg+]>[C:11]([C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][N:21]=1)[C:15]([O:17][CH3:18])=[O:16])(=[O:23])[CH3:10] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
127 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C(C(=O)OC)C=CN1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
51.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A residue of mercury salts was separated by filtration
WASH
Type
WASH
Details
The ether solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(=O)OC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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